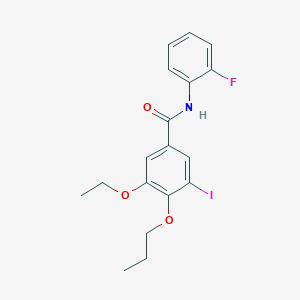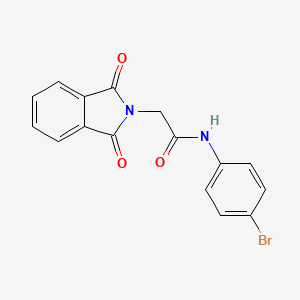![molecular formula C17H14N2O5S B4578960 4-[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4578960.png)
4-[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxo-2-butenoic acid
Descripción general
Descripción
This compound is a part of a family of organic molecules that have been synthesized and analyzed for various properties, including molecular structure, vibrational wavenumbers, and electronic characteristics. Its synthesis and analysis contribute to the broader understanding of organic compounds with potential applications in materials science, pharmaceuticals, and chemical research.
Synthesis Analysis
The synthesis of similar compounds typically involves complex organic reactions, such as ring-opening reactions of itaconic anhydride with amino compounds or through the one-pot synthesis methods involving thioureidothiophene-carbonitriles. These methods showcase the intricate steps required to construct the molecule's framework, emphasizing the importance of precise conditions and reactants (Rahul Raju et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through various spectroscopic techniques, including FT-IR, NMR, and single crystal X-ray diffraction. These techniques provide detailed insights into the molecule's geometry, bond lengths, angles, and overall conformation, which are crucial for understanding its chemical behavior and potential interactions with other molecules (P. Nayak et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be explored through various reactions, including their ability to undergo cyclization, polymerization, or interact with different chemical agents. These reactions can alter the compound's structure and properties, leading to new materials or compounds with novel applications. Studies on similar compounds have shown that they can participate in reactions yielding products with antimicrobial and analgesic activities, highlighting their potential utility in medicinal chemistry (V. O. Koz’minykh et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are key to understanding how this compound behaves under different conditions and in various solvents. These properties are influenced by the molecule's structural characteristics, like the presence of functional groups and overall molecular geometry.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards electrophiles or nucleophiles, and the potential for forming hydrogen bonds or other intermolecular interactions, are crucial for predicting how the compound will interact in chemical reactions and with biological molecules. The compound's electronic structure, including HOMO and LUMO analysis, can provide insights into its reactivity and stability (Rahul Raju et al., 2015).
Aplicaciones Científicas De Investigación
Molecular Structure and Hyperpolarizability Analysis
"4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid", a related compound, has been synthesized and analyzed for its molecular structure using various spectroscopic methods. The study focused on its vibrational wavenumbers, NH stretching frequency, first hyperpolarizability, and infrared intensities. The molecule's stability, charge transfer, and molecular electrostatic potential were also examined (Raju et al., 2015).
Synthesis of Biological Compounds
Another study involved the synthesis of "4-(4-Acetylphenylamino)cycloocteno[4,5]thieno[2,3-d]pyrimidine", a compound formed by condensing with various other chemicals. This synthesis led to the creation of several compounds tested for their antimicrobial activity (Abdel-Fattah et al., 2006).
Synthesis of Electroactive Polymers
A study on the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol, which involves a reaction with 4-aminophenol, showcases the creation of electroactive polymers. These polymers were characterized by various techniques and tested for their electrical conductivities and fluorescence properties (Kaya & Aydın, 2012).
Propiedades
IUPAC Name |
(E)-4-[[3-[(3-acetylphenyl)carbamoyl]thiophen-2-yl]amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-10(20)11-3-2-4-12(9-11)18-16(24)13-7-8-25-17(13)19-14(21)5-6-15(22)23/h2-9H,1H3,(H,18,24)(H,19,21)(H,22,23)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLHMQACODTMOY-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SC=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SC=C2)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-({3-[(3-acetylphenyl)carbamoyl]thiophen-2-yl}amino)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4578878.png)
![N~1~-(5-chloro-2,4-dimethoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4578884.png)

![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4578894.png)
![2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4578902.png)

![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4578911.png)

![5-(4-chlorophenyl)-2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578932.png)
![N-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4578937.png)
![1-(2,2-dimethylpropanoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4578944.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4578964.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4578973.png)
![3,5-diethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4578974.png)